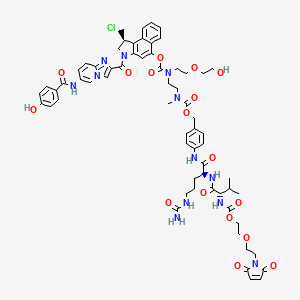

Desmethyl Vc-seco-DUBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H73ClN12O17 |

|---|---|

Molecular Weight |

1317.8 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1 |

InChI Key |

KNCLRKFZKRQMMU-NZVNEKQFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |

Origin of Product |

United States |

Foundational & Exploratory

What is Desmethyl Vc-seco-DUBA and its role in ADCs?

An In-depth Technical Guide to Desmethyl Vc-seco-DUBA and its Role in Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The efficacy and safety of an ADC are critically dependent on the synergy between its three components: the antibody, the cytotoxic payload, and the linker that connects them. This guide provides a detailed examination of this compound, a sophisticated drug-linker technology utilized in the development of next-generation ADCs.

This compound is comprised of a cleavable linker system (Desmethyl Vc-seco) and a highly potent DNA alkylating agent payload (DUBA)[1][2]. This system is engineered for high stability in systemic circulation and efficient, targeted release of its cytotoxic payload within tumor cells. A prominent example of its clinical application is in Trastuzumab duocarmazine (also known as SYD985), an ADC targeting HER2-expressing cancers[3][4][5].

Core Components and Structure

The this compound conjugate is a meticulously designed molecule where each component serves a distinct and crucial function.

-

Payload: DUBA (Duocarmycin-hydroxyBenzamide-Azaindole) DUBA is a synthetic analogue of duocarmycin, a class of natural products known for their potent antitumor activity[4][6]. As a DNA alkylating agent, it binds to the minor groove of DNA and irreversibly alkylates the N3 position of adenine[4]. This action disrupts the DNA architecture, leading to apoptotic cell death. A key advantage of duocarmycins is that their cytotoxic activity is independent of the cell cycle phase, allowing them to kill cancer cells regardless of their proliferation state[4].

-

Linker: Desmethyl Valine-Citrulline-seco (Desmethyl Vc-seco) The linker is the critical bridge ensuring the payload remains inert and attached to the antibody until it reaches the target cell.

-

Valine-Citrulline (Vc): This dipeptide sequence is the lynchpin of the linker's conditional cleavage strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the intracellular environment of tumor cells[4][7][8]. This enzymatic cleavage is the primary mechanism for payload release.

-

seco-Prodrug System: The term "seco" refers to the fact that the DUBA payload is maintained in a temporarily inactivated, ring-opened prodrug form. The linker's attachment prevents the duocarmycin molecule from adopting its active, three-dimensional cyclized shape. Only upon cleavage of the Vc peptide and subsequent self-immolation reactions is the active cyclopropane ring formed via a Winstein spirocyclization reaction, enabling DNA alkylation[6][7][9]. This design is a critical safety feature, minimizing off-target toxicity.

-

Desmethyl Modification: The "Desmethyl" prefix indicates a specific chemical modification to the Vc-seco linker structure. While the precise benefits are proprietary, such modifications in linker chemistry are typically introduced to optimize parameters like solubility, stability, and steric hindrance for enzymatic cleavage.

-

Mechanism of Action in ADCs

The therapeutic effect of an ADC utilizing this compound is achieved through a multi-step, highly targeted process.

-

Circulation & Targeting: The ADC circulates systemically, where the stable linker protects the payload from premature release. The monoclonal antibody component directs the ADC to tumor cells expressing the specific target antigen (e.g., HER2)[4][10].

-

Binding & Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the tumor cell via endocytosis[4][7][10].

-

Lysosomal Trafficking & Cleavage: The internalized complex is trafficked to the lysosome, an organelle rich in degradative enzymes. Inside the lysosome, Cathepsin B and other proteases cleave the Valine-Citrulline bond of the linker[4][7].

-

Payload Activation & DNA Alkylation: Cleavage of the linker initiates a rapid, self-immolative cascade that releases the seco-DUBA prodrug. The molecule then spontaneously rearranges into its active, cyclized form (DUBA)[7][8]. The activated DUBA payload can then diffuse from the lysosome into the nucleus, where it binds to the minor groove of DNA and exerts its potent cell-killing effect by alkylating adenine[4][6].

-

Bystander Effect: The released DUBA payload is cell-permeable. This allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander effect" is a crucial mechanism for treating heterogeneous tumors where antigen expression can be varied[3][5].

Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs using this technology has been evaluated across various cancer cell lines with different levels of target antigen expression. The data below is synthesized from studies comparing SYD985 (Trastuzumab-Vc-seco-DUBA) with T-DM1 (Ado-trastuzumab emtansine), another HER2-targeting ADC.

| Cell Line | HER2 Expression Level | ADC | IC50 (ng/mL) |

| SK-BR-3 | High (3+) | SYD985 | 3 - 10 |

| T-DM1 | 5 - 15 | ||

| BT-474 | High (3+) | SYD985 | 10 - 30 |

| T-DM1 | 20 - 50 | ||

| NCI-N87 | High (3+) | SYD985 | 1 - 5 |

| T-DM1 | 10 - 25 | ||

| KPL-4 | Low (1+/2+) | SYD985 | 50 - 150 |

| T-DM1 | > 1000 | ||

| MCF-7 | Low (1+) | SYD985 | 200 - 500 |

| T-DM1 | > 2000 |

Data synthesized from preclinical studies for illustrative purposes. Actual values may vary between experiments. The key finding is the significantly higher potency of SYD985 in cell lines with low HER2 expression, highlighting its potential to overcome resistance and treat a broader patient population[5].

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for determining the IC50 values of an ADC.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) in complete growth medium and incubated overnight at 37°C and 5% CO₂ to allow for cell adherence[7].

-

ADC Preparation: The ADC and control antibodies are serially diluted in culture medium to achieve a range of final concentrations.

-

Treatment: The medium from the cell plates is removed, and 100 µL of the diluted ADC solutions are added to the respective wells.

-

Incubation: The plates are incubated for a period of 5 to 6 days at 37°C and 5% CO₂[7].

-

Viability Assessment: Cell viability is measured using a luminescent assay kit (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells. Luminescence is read using a plate reader[7].

-

Data Analysis: The luminescence data is normalized to untreated controls. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic regression model.

Linker Cleavage Assay by Cathepsin B

This protocol assesses the susceptibility of the linker to enzymatic cleavage.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5). Reconstitute human Cathepsin B enzyme.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of ~0.1 mg/mL) with Cathepsin B in the reaction buffer[5]. An ADC-only control (no enzyme) is also prepared.

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 4 hours)[5].

-

Analysis: The reaction mixture is analyzed by techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact ADC, cleaved antibody, and released payload. A decrease in the intact ADC peak and the appearance of new peaks corresponding to the cleaved products confirm enzymatic cleavage.

Synthesis and Conjugation Workflow

The production of an ADC with this compound involves a multi-stage process of chemical synthesis followed by conjugation to the antibody.

-

Synthesis of this compound: The drug-linker is synthesized via a multi-step organic chemistry process. This typically involves synthesizing the modified duocarmycin payload (seco-DUBA) and the Desmethyl-Val-Cit-PABC linker separately, followed by their coupling. The process has been optimized from earlier methods that suffered from low yields[11].

-

Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This process exposes free cysteine thiol (-SH) groups, which serve as conjugation sites.

-

Conjugation Reaction: The this compound drug-linker, which contains a maleimide group, is added to the solution of the reduced antibody. The maleimide group reacts specifically with the free thiol groups on the antibody's cysteine residues to form a stable thioether bond[5].

-

Purification and Characterization: The resulting ADC is purified using chromatography techniques like hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody. The purified ADC is then characterized to determine its drug-to-antibody ratio (DAR), purity, and concentration[5].

Conclusion

This compound is a highly advanced drug-linker platform that exemplifies the rational design principles of modern ADC development. Its combination of a potent, cell-cycle-independent DNA alkylating payload with a protease-cleavable, multi-stage release mechanism provides a wide therapeutic window. The stability of the linker in circulation coupled with its efficient intracellular cleavage and the potent bystander effect of the DUBA payload make it a compelling technology for treating solid tumors, including those with low or heterogeneous antigen expression that are resistant to other therapies. The clinical development of ADCs like Trastuzumab duocarmazine (SYD985) underscores the significant potential of this technology to improve outcomes for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trastuzumab VC-seco-DUBA | Semantic Scholar [semanticscholar.org]

- 11. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

Desmethyl Vc-seco-DUBA: A Technical Guide to a Potent DNA Alkylating Agent for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Vc-seco-DUBA is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a cytotoxic payload, DUBA (a duocarmycin analogue), connected to a cleavable linker, Desmethyl Vc-seco. This technical guide provides an in-depth overview of its core properties as a DNA alkylating agent, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Duocarmycins are a class of natural products known for their powerful antitumor activity.[1] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and cell death.[2][3] The Desmethyl Vc-seco linker is designed to be stable in circulation and to be cleaved by intracellular enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[4][5]

Mechanism of Action

The ADC, upon administration, circulates in the bloodstream. The antibody component of the ADC specifically targets and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosomes.[6]

Inside the acidic environment of the lysosome, the valine-citrulline (Vc) part of the linker is cleaved by lysosomal proteases like cathepsin B.[4][5] This cleavage initiates a cascade that leads to the release of the active DUBA payload. The released DUBA, a membrane-permeable molecule, can then alkylate DNA in the target cell.[6] Furthermore, this membrane permeability allows DUBA to diffuse into neighboring tumor cells that may not express the target antigen, leading to a "bystander effect" and enhancing the overall anti-tumor activity.[4][7]

The alkylation of DNA by DUBA causes significant damage to the DNA double helix, which in turn activates the DNA Damage Response (DDR) pathway.[8] This can lead to cell cycle arrest, and if the damage is too extensive for the cell's repair mechanisms to handle, it triggers apoptosis (programmed cell death).[6][8] The efficacy of duocarmycin-based ADCs can be enhanced by combining them with inhibitors of the DNA repair pathway, such as ATR inhibitors.[9]

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of an ADC constructed with a similar vc-seco-DUBA linker-drug, trastuzumab duocarmazine (SYD985).

Table 1: In Vitro Cytotoxicity of SYD985

| Cell Line | HER2 Status | IC50 (µg/mL) | Reference |

| SK-BR-3 | 3+ | ~0.011-0.06 | [10][11][12] |

| BT-474 | 3+ | 0.06 | [13] |

| OVA10 | 3+ | 0.024 | [4] |

| SARARK-6 | 3+ | 0.013 | [8] |

| SARARK-9 | 3+ | 0.013 | [8] |

| SK-OV-3 | 2+ | ~0.016-0.054 | [4][12] |

| NCI-N87 | 2+ | Not specified | [7] |

| UACC-893 | 2+ | Not specified | [7] |

| MDA-MB-175-VII | 1+ | ~0.060-0.065 | [7][12] |

| ZR-75-1 | 1+ | Not specified | [7] |

| NCI-H520 | 0 | >50 nmol/L | [7] |

| SW620 | 0 | Inactive | [11] |

Table 2: In Vivo Efficacy of SYD985 in Xenograft Models

| Xenograft Model | HER2 Status | Treatment Dose | Outcome | Reference |

| BT-474 | 3+ | 5 mg/kg | Complete tumor remission in 7 out of 8 mice | [7] |

| MAXF1162 | 3+ | 10 mg/kg | Significant tumor growth inhibition | [7] |

| OVA10 | 3+ | 3 mg/kg & 10 mg/kg | Significant tumor growth inhibition; 40% complete regression at 10 mg/kg | [4] |

| HBCx-34 | 2+ | 3 mg/kg & 10 mg/kg | Complete response in 1/8 and 4/8 mice, respectively | [5] |

| MAXF 449 | 1+ | 1 mg/kg & 3 mg/kg | Similar efficacy to 30 mg/kg T-DM1 | [5] |

| MAXF-MX1 | 1+ | 1 mg/kg & 3 mg/kg | Complete response in 4/6 and all mice, respectively | [5] |

| HBCx-10 | 1+ | 1 mg/kg & 3 mg/kg | Complete response in 4/7 and all mice, respectively | [5] |

Table 3: Pharmacokinetic Parameters of SYD985

| Species | Clearance of Conjugated Antibody | Plasma Stability | Reference |

| Mouse | High (18.2–19.7 mL/hour/kg) | Poor (due to mouse-specific carboxylesterase CES1c) | [7][11] |

| CES1c Knockout Mouse | Low (0.51 mL/hour/kg) | High | [7] |

| Cynomolgus Monkey | Low (0.52 mL/hour/kg) | Excellent | [7][11][14] |

| Human | Not directly measured, but predicted to be stable | Excellent (in vitro) | [7][11][14] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of an ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines with varying antigen expression.

-

Complete cell culture medium.

-

ADC (e.g., constructed with this compound).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Cell tracker dyes (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX).

-

ADC and control antibodies.

-

96-well plates.

-

Flow cytometer or high-content imaging system.

Procedure:

-

Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.

-

Co-culture the labeled cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

Treat the co-culture with serial dilutions of the ADC for a specified duration.

-

After incubation, harvest the cells and analyze the viability of each cell population separately using flow cytometry based on their fluorescent labels.

-

Quantify the percentage of dead cells in the antigen-negative population to determine the extent of the bystander effect.

In Vivo Tumor Growth Inhibition Study in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID).

-

Human cancer cell line for tumor implantation.

-

ADC and vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ADC (at various dose levels) and vehicle control intravenously.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a specified endpoint or for a predetermined duration.

-

Plot tumor growth curves and analyze the data for statistical significance.

Visualizations

Caption: Mechanism of action of an ADC with this compound.

Caption: Experimental workflow for preclinical evaluation.

Caption: DNA damage response to DUBA-induced DNA alkylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. adcreview.com [adcreview.com]

The Advent of Desmethyl Vc-seco-DUBA: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A novel linker-drug conjugate, Desmethyl Vc-seco-DUBA, has emerged as a significant component in the development of next-generation antibody-drug conjugates (ADCs). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, synthesis, and mechanism of action, consolidating available data into a structured and actionable format.

Discovery and Rationale

The development of this compound is rooted in the broader effort to create more potent and stable ADCs. The core cytotoxic payload, DUBA (a duocarmycin analogue), is a highly potent DNA alkylating agent. Duocarmycins bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine, leading to cell death.[1] This mechanism is effective in both dividing and non-dividing cells.[2][3]

The challenge lay in harnessing DUBA's potency while minimizing off-target toxicity. This was achieved through the design of a sophisticated linker system, "Desmethyl Vc-seco," a cleavable linker engineered for stability in circulation and efficient release of the payload within the tumor microenvironment.[3] The "Vc" or "valine-citrulline" component is a dipeptide specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4] This ensures that the highly toxic DUBA payload is selectively released inside the target cancer cells.

The parent compound, Vc-seco-DUBA, is the linker-drug utilized in the HER2-targeting ADC, trastuzumab duocarmazine (SYD985).[1][4] this compound is a closely related analogue, developed within the same research framework aimed at optimizing the properties of duocarmycin-based ADCs.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the separate synthesis of the DUBA payload and the linker, followed by their conjugation. The following protocols are based on the established synthesis of the closely related Vc-seco-DUBA.[5]

Synthesis of the DUBA Payload

The synthesis of the seco-DUBA payload involves the construction of the DNA-alkylating moiety and the DNA-binding moiety, which are then coupled.

Experimental Protocol: Synthesis of seco-DUBA [5]

-

Synthesis of the DNA-Alkylating Unit: The synthesis of the key DNA-alkylating intermediate (compound 15 in the reference literature) is achieved through a multi-step sequence starting from commercially available materials. This involves the formation of a key intermediate (compound 13) which is then mesylated and subjected to chloride substitution to yield the final alkylating unit.[5]

-

Synthesis of the DNA-Binding Unit: The DNA-binding moiety (compound 22) is prepared via a Chichibabin cyclization reaction between ethyl bromopyruvate and 5-nitropyridin-2-amine, followed by reduction of the nitro group.[5]

-

Coupling and Deprotection: The DNA-alkylating unit is coupled with the DNA-binding unit using EDC-mediated coupling after the removal of a Boc protecting group. Subsequent deprotection steps yield the final seco-DUBA payload as an HCl salt.[5]

Synthesis of the Linker and Final Conjugation

The Desmethyl Vc-seco linker is synthesized and then activated for conjugation with the DUBA payload.

Experimental Protocol: Synthesis and Conjugation [5]

-

Linker Synthesis: The linker building block is synthesized starting with a condensation reaction to produce an alcohol intermediate (compound 33). This is then converted to a reactive carbonate (compound 34) using 4-nitrophenyl chloroformate.[5]

-

Peptide Coupling: The reactive carbonate is coupled to H-Val-Cit-PABA (valine-citrulline-p-aminobenzyl alcohol) to form the core linker structure (compound 36).[5]

-

Activation: The linker is then activated with bis(4-nitrophenyl) carbonate to yield the activated linker (compound 37).[5]

-

Final Conjugation: The seco-DUBA payload is coupled to the activated linker. A hydroxyl group on the DUBA payload is reacted with 4-nitrophenyl chloroformate and a cyclization spacer. Following deprotection, this intermediate is coupled with the activated linker to afford the final this compound product.[5]

-

Purification: The final product is purified using preparative HPLC on a C18 column.[5]

Quantitative Data

The following tables summarize the available quantitative data for Vc-seco-DUBA and its corresponding ADC, SYD983 (the unfractionated precursor to SYD985). This data provides a benchmark for the expected performance of this compound.

Table 1: In Vitro Cytotoxicity of seco-DUBA [5]

| Cell Line | HER2 Status | IC50 (pM) |

| SK-BR-3 | 3+ | 90 |

| SK-OV-3 | 2+ | 430 |

| SW620 | Negative | - |

Table 2: In Vitro Cytotoxicity of Trastuzumab-vc-seco-DUBA ADC (SYD983) [5]

| Cell Line | HER2 Status | IC50 (nM) |

| SK-BR-3 | 3+ | 0.22 |

| SK-OV-3 | 2+ | 0.44 |

| SW620 | Negative | >100 |

Table 3: Plasma Stability of Trastuzumab-vc-seco-DUBA ADC (SYD983) [5]

| Plasma Source | Half-life (hours) |

| Mouse | 6 |

| Rat | 20 |

| Cynomolgus Monkey | 252 |

| Human | 191 |

Visualizations

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Mechanism of Action: ADC Activation

Caption: Intracellular activation pathway of a DUBA-based ADC.

Logical Relationship of Components

Caption: Component hierarchy of a this compound ADC.

References

- 1. US20240376214A1 - Anti-c-met antibodies and antibody-drug conjugates - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the DUBA Payload in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DUBA (seco-duocarmycin-hydroxybenzamide-azaindole) payload, a potent DNA-alkylating agent utilized in the development of innovative antibody-drug conjugates (ADCs). This document details the mechanism of action, summarizes key preclinical data, and outlines essential experimental protocols for the evaluation of DUBA-based ADCs.

Introduction to the DUBA Payload

The DUBA payload is a synthetic derivative of the duocarmycin class of natural products. Duocarmycins are highly potent cytotoxic agents that exert their anti-tumor activity by binding to the minor groove of DNA and alkylating the N3 position of adenine. This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.[1][2]

A key feature of the DUBA payload used in ADCs is its prodrug form, seco-DUBA.[1][3] In this inactive form, the molecule is stable and less cytotoxic. The linker technology, often a cleavable valine-citrulline (vc) linker, connects the seco-DUBA payload to the monoclonal antibody.[4][5] This design ensures that the potent cytotoxic activity is primarily exerted within the target cancer cells following ADC internalization and enzymatic cleavage of the linker.

Mechanism of Action

The mechanism of action of a DUBA-containing ADC, such as trastuzumab duocarmazine (SYD985), involves a series of sequential steps that lead to targeted tumor cell killing.[1][6]

-

Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (e.g., HER2 for SYD985). Following binding, the ADC-antigen complex is internalized into the cell via endocytosis.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures into a lysosome. Inside the acidic environment of the lysosome, cathepsins cleave the vc-linker, releasing the seco-DUBA payload.[4][6]

-

Payload Activation: Once released, the seco-DUBA prodrug undergoes an intramolecular cyclization to form the active DUBA compound.[2][7]

-

DNA Alkylation and Apoptosis: The activated DUBA molecule diffuses to the nucleus, where it binds to the minor groove of DNA and alkylates adenine residues. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[1]

A significant advantage of the DUBA payload is its ability to induce bystander killing.[4][8] The released and activated DUBA is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring, antigen-negative tumor cells, thereby enhancing the anti-tumor efficacy of the ADC in heterogeneous tumors.[4][8]

Mechanism of action of a DUBA-containing ADC.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for trastuzumab duocarmazine (SYD985), a leading DUBA-containing ADC.

Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) |

| SK-BR-3 | Breast | 3+ | ~0.01 | ~0.03 |

| NCI-N87 | Gastric | 3+ | ~0.003 | ~0.01 |

| BT-474 | Breast | 3+ | ~0.01 | ~0.03 |

| AU565 | Breast | 2+ | ~0.03 | ~0.1 |

| MDA-MB-361 | Breast | 2+ | ~0.03 | ~1 |

| JIMT-1 | Breast | 2+ | ~0.1 | >10 |

| HCC1954 | Breast | 2+ | ~0.1 | >10 |

| KPL-4 | Breast | 1+ | ~0.3 | >10 |

Data compiled from multiple preclinical studies. IC50 values are approximate and can vary between experiments.[9][10]

Table 2: In Vivo Efficacy of SYD985 in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Status | SYD985 Dose (mg/kg) | Outcome |

| BT-474 | Breast | 3+ | 5 | Complete tumor remission in 7/8 mice |

| MAXF1162 (PDX) | Breast | 3+ | 5 | Significant tumor growth inhibition |

| SARARK-7 | Carcinosarcoma | 1+ | 3 & 10 | Significant tumor growth inhibition and survival advantage |

| Uterine CS (PDX) | Carcinosarcoma | 3+ | 3 & 10 | Significant tumor growth inhibition |

PDX: Patient-Derived Xenograft. Data represents outcomes from single-dose administration.[4][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of DUBA-containing ADCs.

Synthesis of vc-seco-DUBA Payload-Linker

The synthesis of the vc-seco-DUBA payload-linker is a multi-step process involving the synthesis of the seco-DUBA payload and the cleavable linker separately, followed by their conjugation.

Synthesis of seco-DUBA:

-

Preparation of the DNA-alkylating moiety: This typically starts from commercially available materials and involves several steps, including the formation of the cyclopropa[c]benzo[e]indole core.[11]

-

Preparation of the DNA-binding moiety: The azaindole-based DNA-binding portion is synthesized separately.[11]

-

Coupling: The DNA-alkylating and DNA-binding moieties are coupled to form the seco-DUBA molecule.[11]

Synthesis of the Linker and Conjugation:

-

The valine-citrulline dipeptide linker with a self-immolative p-aminobenzyl alcohol (PAB) spacer is synthesized.

-

The linker is then conjugated to the seco-DUBA payload, typically at a hydroxyl group on the DNA-alkylating moiety.[2]

Synthesis workflow for a DUBA-containing ADC.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a DUBA-containing ADC.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a relevant control ADC (e.g., a non-binding isotype control). Add the diluted ADCs to the cells.

-

Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[10]

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DUBA-containing ADC in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

-

ADC Administration: Administer the ADC, vehicle control, and any comparator ADCs (e.g., T-DM1) to the respective groups, typically via intravenous injection.[12]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.

Bystander Killing Assay

This assay evaluates the ability of the DUBA payload to kill neighboring antigen-negative cells.

-

Cell Labeling: Label the antigen-positive and antigen-negative cell lines with different fluorescent markers (e.g., GFP and RFP).

-

Co-culture: Co-culture the labeled antigen-positive and antigen-negative cells at a defined ratio in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the DUBA-containing ADC.

-

Imaging and Analysis: Monitor the viability of both cell populations over time using live-cell imaging. The reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[8]

Workflow for an in vitro bystander killing assay.

Conclusion

The DUBA payload represents a significant advancement in the field of antibody-drug conjugates. Its potent DNA-alkylating mechanism, combined with a cleavable linker and the ability to induce bystander killing, makes it a highly effective anti-cancer agent. The preclinical data for DUBA-containing ADCs, such as SYD985, demonstrate superior efficacy, particularly in tumors with low or heterogeneous target expression. The experimental protocols outlined in this guide provide a framework for the continued research and development of this promising class of targeted cancer therapeutics.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. adcreview.com [adcreview.com]

- 6. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward clinical development of SYD985, a novel HER2-targeting antibody-drug conjugate (ADC). - ASCO [asco.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

Preliminary In Vitro Profile of Desmethyl Vc-seco-DUBA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preliminary in vitro data and mechanistic understanding of Desmethyl Vc-seco-DUBA, a key component in the development of next-generation antibody-drug conjugates (ADCs). While specific in vitro studies on the standalone this compound conjugate are not extensively available in the public domain, this document synthesizes information on its constituent parts—the Desmethyl Vc-seco linker and the DUBA (a duocarmycin analogue) payload—to project its in vitro characteristics and role in ADC efficacy.

Introduction to this compound

This compound is a drug-linker conjugate designed for use in antibody-drug conjugates.[1] It comprises a potent DNA alkylating agent, DUBA (a synthetic duocarmycin analogue), connected to a cleavable linker, Desmethyl Vc-seco.[1] This construct is engineered to be attached to a monoclonal antibody, creating an ADC that selectively delivers the cytotoxic payload to target cancer cells. The overarching goal of this design is to maximize tumor cell killing while minimizing systemic toxicity.[2][3][4]

The mechanism of action for ADCs involving this type of conjugate relies on several sequential steps:

-

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5][6]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.[5]

-

Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active DUBA payload.[7][8]

-

Cytotoxicity: The released DUBA payload alkylates DNA, leading to cell cycle arrest and apoptosis.[9][10]

Core Components

The DUBA Payload: A Duocarmycin Analogue

DUBA is a synthetic analogue of the duocarmycin class of natural products, known for their exceptionally high cytotoxicity.[9][10] These agents function as DNA alkylating agents. The seco- form (e.g., seco-DUBA) is a prodrug that, upon activation, forms a reactive cyclopropane ring which then alkylates the N3 position of adenine in the minor groove of DNA.[9][10] This irreversible DNA alkylation is what drives the potent antitumor activity.

The Desmethyl Vc-seco Linker: A Cleavable Linker System

The linker system is critical for the stability and efficacy of an ADC. The "Vc" portion refers to a valine-citrulline dipeptide, which is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, that are abundant in the intracellular environment of tumor cells but have limited activity in systemic circulation.[4][11] This enzymatic cleavage ensures that the potent DUBA payload is released primarily inside the target cells, enhancing the therapeutic window. The "seco" nomenclature refers to the prodrug form of DUBA.[7][10]

Quantitative Data Summary

| Cell Line | Cancer Type | HER2 Status | IC50 (M) of seco-DUBA |

| SK-BR-3 | Breast Carcinoma | 3+ | 1.0 x 10-12 |

| SK-OV-3 | Ovarian Carcinoma | 2+ | 1.0 x 10-12 |

| SW620 | Colon Carcinoma | Negative | 1.0 x 10-12 |

| (Data synthesized from narrative descriptions in cited literature[10]) |

Experimental Protocols

While specific protocols for this compound are not detailed, the following represents a standard methodology for evaluating the in vitro cytotoxicity of an ADC payload or a drug-linker conjugate.

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., SK-BR-3, JIMT-1) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[12]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.

-

Compound Preparation and Treatment: The test compound (e.g., this compound) is serially diluted in culture medium to achieve a range of final concentrations. The media in the cell plates is replaced with the media containing the various concentrations of the test compound. Control wells receive vehicle only.

-

Incubation: The treated plates are incubated for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Viability Assessment: After the incubation period, cell viability is assessed using a luminescent assay such as CellTiter-Glo®.[12] This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Visualizations

Signaling and Mechanism of Action

Caption: Mechanism of action for an ADC utilizing a cleavable linker and DUBA payload.

Experimental Workflow

Caption: Standard workflow for an in vitro cytotoxicity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 9. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. VC-SECO DUBA analogue - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of Desmethyl Vc-seco-DUBA to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The protocol described herein details the conjugation of Desmethyl Vc-seco-DUBA, a potent DNA-alkylating agent, to a monoclonal antibody (mAb).

The this compound drug-linker consists of three key components:

-

DUBA (Duocarmycin): A highly potent cytotoxic payload that binds to the minor groove of DNA and induces irreversible alkylation, leading to cell death.[1][2]

-

Vc (Valine-Citrulline) Linker: A dipeptide linker that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cell.[2][3]

-

Maleimide Moiety: A reactive group that enables covalent attachment to free sulfhydryl groups on the monoclonal antibody.

This application note provides a detailed protocol for the preparation of a this compound ADC, including antibody reduction, drug-linker conjugation, purification, and characterization.

Mechanism of Action

The mechanism of action for a this compound ADC is a multi-step process that relies on the specificity of the monoclonal antibody and the potent cytotoxicity of the duocarmycin payload.

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

This section outlines the detailed methodology for the conjugation of this compound to a monoclonal antibody.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | ≥ 5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4) |

| This compound | Commercial | Maleimide-activated drug-linker |

| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | Prepare fresh stock solution (e.g., 10 mM in water) |

| Dimethyl sulfoxide (DMSO), anhydrous | Commercial | For dissolving the drug-linker |

| Phosphate Buffered Saline (PBS), pH 7.4 | In-house/Commercial | For buffer exchange and reactions |

| Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) | Commercial | For pH adjustments |

| Desalting Columns (e.g., Sephadex G-25) | Commercial | For buffer exchange and removal of excess reagents |

| Hydrophobic Interaction Chromatography (HIC) Column | Commercial | For ADC purification and analysis |

| Mobile Phase A (HIC) | In-house preparation | e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B (HIC) | In-house preparation | e.g., 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |

Experimental Workflow

The overall workflow for the preparation of the ADC is depicted below.

References

Step-by-step guide for Desmethyl Vc-seco-DUBA ADC synthesis

In the interest of safety and responsible scientific conduct, this document does not provide a step-by-step protocol for the synthesis of Desmethyl Vc-seco-DUBA or its corresponding Antibody-Drug Conjugate (ADC). The payload, a duocarmycin analogue, is a highly potent cytotoxic agent that requires specialized expertise, equipment, and containment facilities for safe handling.

This guide will instead provide a high-level overview of the principles behind this compound ADCs, including the function of each component, the general mechanism of action, and critical safety considerations for researchers in the field of drug development.

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates are a class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues.[1][2] This targeted approach improves the therapeutic window of the cytotoxic payload, allowing for the use of agents that would be too toxic for systemic administration.[1][3]

An ADC is comprised of three main components:

-

A Monoclonal Antibody (mAb) that specifically targets an antigen present on the surface of tumor cells.

-

A Cytotoxic Payload (drug) capable of inducing cell death.[4]

-

A Chemical Linker that connects the antibody to the payload.[]

Components of a this compound ADC

The specific ADC requested involves a sophisticated drug-linker technology designed for stability in circulation and potent, targeted cell-killing.

-

Antibody: The choice of mAb is determined by the cancer type being targeted. For example, trastuzumab, which targets the HER2 receptor, is used in ADCs for HER2-positive breast cancer.[6][7]

-

Linker (Desmethyl Vc-seco): This is a cleavable linker.[8]

-

Vc (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[7][9] This enzymatic cleavage ensures that the payload is released primarily after the ADC has been internalized by the target cell.[10][11]

-

seco (self-immolative spacer): This part of the linker ensures the efficient release of the unmodified, active form of the drug following the cleavage of the Vc sequence.[6][7]

-

Desmethyl: This refers to a specific chemical modification on the linker that can modulate properties such as stability and reactivity.

-

-

Payload (DUBA):

-

Duocarmycin Analogue: Duocarmycins are a class of extremely potent, naturally derived antitumor agents.[12][] They work by binding to the minor groove of DNA and irreversibly alkylating it, which disrupts the DNA architecture and leads to cell death.[7][12][14]

-

Prodrug Form: The payload is attached to the linker in its inactive seco-prodrug form.[6] The activation and formation of the highly reactive cyclopropane ring responsible for DNA alkylation only occurs after the linker is cleaved inside the cancer cell, which is a key safety feature.[4][]

-

General Mechanism of Action

The therapeutic effect of a this compound ADC is achieved through a multi-step process, which is illustrated in the workflow diagram below.

-

Administration & Circulation: The ADC is administered intravenously and circulates throughout the body. The Vc linker is designed to be stable in the bloodstream, preventing premature release of the toxic payload.[][9]

-

Target Binding: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: After binding, the cancer cell internalizes the entire ADC-antigen complex through a process called endocytosis.

-

Lysosomal Trafficking: The internalized complex is transported to the lysosome, an organelle within the cell that contains various degradative enzymes.[11]

-

Enzymatic Cleavage: Inside the lysosome, enzymes such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the valine-citrulline (Vc) linker.[7][10]

-

Payload Release & Activation: Cleavage of the linker releases the seco-DUBA prodrug, which then rapidly converts to its highly potent, active form.[6][11]

-

DNA Alkylation: The activated duocarmycin payload travels to the cell nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation.[7][12]

-

Apoptosis: This extensive DNA damage triggers the cell's programmed death pathway (apoptosis), leading to the elimination of the cancer cell.[7]

Principles of ADC Synthesis (Bioconjugation)

The synthesis of an ADC is a complex process that involves the precise chemical linking of the drug-linker complex to the monoclonal antibody. This process, known as bioconjugation, must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR).

General Steps:

-

Antibody Modification: The antibody is often chemically modified to create specific sites for conjugation. Common strategies target lysine residues or cysteine residues from reduced interchain disulfide bonds.[15]

-

Drug-Linker Synthesis: The cytotoxic payload is synthesized and then attached to the chemical linker, creating the drug-linker complex (e.g., this compound). This step is performed separately.

-

Conjugation: The activated drug-linker complex is reacted with the modified antibody. The reaction conditions (e.g., pH, temperature, stoichiometry) are optimized to control the number of drug molecules attached to each antibody (the DAR).

-

Purification and Characterization: The resulting ADC is extensively purified to remove any unconjugated antibody, free drug-linker, or other impurities.[16] The final product is then characterized using methods like mass spectrometry and chromatography to confirm its identity, purity, and DAR.

Critical Safety Considerations

Working with duocarmycin analogues and other highly potent ADC payloads presents significant safety challenges. These compounds should only be handled by trained professionals in facilities designed for high-potency active pharmaceutical ingredients (HPAPIs).

Key safety measures include:

-

Containment: Synthesis and handling must be performed in controlled environments, such as ventilated enclosures, glove boxes, or dedicated HPAPI laboratories, to prevent operator exposure and environmental contamination.

-

Personal Protective Equipment (PPE): Comprehensive PPE is mandatory, including specialized lab coats, double gloving, respiratory protection (e.g., powered air-purifying respirators - PAPRs), and eye protection.

-

Decontamination: Validated procedures for the decontamination of surfaces, equipment, and waste must be in place. Spills must be handled immediately according to established protocols.

-

Health Monitoring: Regular health and safety monitoring for all personnel involved is a critical component of any HPAPI handling program.

Due to the inherent risks and the specialized knowledge required, a detailed, step-by-step synthesis protocol cannot be responsibly provided in this format. Researchers seeking to work in this area should consult specialized literature and seek collaboration with institutions that have established expertise and infrastructure for ADC development and manufacturing.

References

- 1. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. VC-SECO DUBA - Creative Biolabs [creative-biolabs.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 14. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 16. cellmosaic.com [cellmosaic.com]

Application Notes & Protocols: In Vivo Efficacy of Desmethyl Vc-seco-DUBA in Xenograft Models

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them.[1][2] Desmethyl Vc-seco-DUBA is a pivotal linker-drug component used in the synthesis of next-generation ADCs.[3][4] It comprises a highly potent DNA alkylating agent, DUBA (a duocarmycin analogue), attached to a protease-cleavable valine-citrulline (Vc) linker.[3][5][6] Upon internalization into the target cancer cell, the linker is cleaved by lysosomal enzymes, releasing the DUBA payload.[1][7] The active payload then binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage and subsequent apoptotic cell death.[6][8]

The evaluation of ADCs constructed with this compound in preclinical xenograft models is a critical step in drug development. These studies provide essential data on anti-tumor efficacy, dose-response relationships, and tolerability, guiding further clinical investigation.

Mechanism of Action

The therapeutic effect of an ADC utilizing the Vc-seco-DUBA linker-drug is a multi-step process that ensures targeted cell killing.

Data Presentation: Efficacy of DUBA-Based ADCs

The following data, summarized from a study on promiximab-DUBA (a CD56-targeting ADC), demonstrates the potent anti-tumor activity of the DUBA payload in preclinical models of Small Cell Lung Cancer (SCLC).[6]

Table 1: In Vitro Cytotoxicity of Promiximab-DUBA

| Cell Line | Cancer Type | Target | IC50 (nmol/L) |

|---|---|---|---|

| NCI-H526 | Small Cell Lung Cancer | CD56 | 0.07 |

| NCI-H524 | Small Cell Lung Cancer | CD56 | 0.18 |

| NCI-H69 | Small Cell Lung Cancer | CD56 | 0.29 |

Data sourced from a study evaluating a CD56-targeted ADC with a DUBA payload.[6]

Table 2: In Vivo Efficacy of Promiximab-DUBA in SCLC Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

|---|---|---|---|---|

| NCI-H526 | Vehicle Control | - | Q3D x 3 | Progressive Tumor Growth |

| NCI-H526 | Promiximab (Antibody) | 10 | Q3D x 3 | Progressive Tumor Growth |

| NCI-H526 | Promiximab-DUBA | 5 | Q3D x 3 | Sustained Tumor Regression |

| NCI-H526 | Promiximab-DUBA | 10 | Q3D x 3 | Sustained Tumor Regression |

| NCI-H69 | Promiximab-DUBA | 5 | Q3D x 3 | Significant Tumor Growth Inhibition |

| NCI-H69 | Promiximab-DUBA | 10 | Q3D x 3 | Significant Tumor Growth Inhibition |

Q3D x 3: One dose every three days for a total of three doses. Data demonstrates potent anti-tumor activity, with no recurrence observed for up to 65 days post-treatment in the NCI-H526 model.[6]

Experimental Protocols

A standardized workflow is essential for reproducible in vivo efficacy studies. The following diagram and protocols outline the key steps for evaluating an ADC, such as one synthesized with this compound, in a subcutaneous xenograft model.

Experimental Workflow Diagram

1. Cell Culture and Preparation

1.1. Culture the selected human cancer cell line (e.g., NCI-H526) in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂). 1.2. Grow cells to 80-90% confluency. 1.3. Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. 1.4. Centrifuge the cells and resuspend the pellet in a cold, sterile solution (e.g., 50:50 mixture of PBS and Matrigel) to the desired concentration for injection (e.g., 5-10 x 10⁷ cells/mL). Keep on ice until implantation.

2. Animal Handling and Xenograft Implantation

2.1. Use immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old. Allow animals to acclimatize for at least one week prior to the experiment. 2.2. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). 2.3. Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe. 2.4. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank. 2.5. Monitor the animals for recovery from anesthesia and for general health post-injection.

3. Tumor Measurement and Animal Randomization

3.1. Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers. 3.2. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . 3.3. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice into treatment and control groups (n=8-10 mice per group).

4. ADC Preparation and Administration

4.1. Reconstitute the lyophilized ADC (containing the this compound conjugate) in a sterile vehicle solution as per the manufacturer's instructions. 4.2. Administer the ADC or vehicle control to the appropriate groups via the specified route (typically intravenous injection through the tail vein). 4.3. Dosing volume is typically calculated based on the individual animal's body weight (e.g., 10 µL/g).

5. Monitoring and Endpoint Analysis

5.1. Tumor Growth: Continue to measure tumor volume 2-3 times weekly for the duration of the study. 5.2. Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity. 5.3. Clinical Observations: Monitor animals daily for any adverse clinical signs (e.g., changes in posture, activity, or grooming). 5.4. Endpoint: The study may be concluded when tumors in the control group reach a specified maximum volume (e.g., 2000 mm³), after a predetermined time, or if an animal shows signs of excessive toxicity (e.g., >20% body weight loss). 5.5. At the study's conclusion, euthanize animals via an approved method and collect tumors and major organs for further analysis (e.g., histopathology) if required.

6. Data Analysis

6.1. Calculate the mean tumor volume ± SEM for each group at each measurement point. 6.2. Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 . 6.3. Analyze the statistical significance of the differences in tumor volume between treated and control groups using appropriate statistical tests (e.g., two-way ANOVA or Student's t-test). A p-value < 0.05 is typically considered significant.

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 8. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

Application Notes and Protocols for the Analysis of Desmethyl Vc-seco-DUBA by HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Vc-seco-DUBA is a key drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). It comprises a cleavable valine-citrulline (Vc) linker attached to a seco-duocarmycin (seco-DUBA) payload, a potent DNA alkylating agent. The precise characterization and quantification of this drug-linker are critical for ensuring the quality, stability, and efficacy of the resulting ADC. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), facilitating robust analytical support for ADC development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₆₈N₁₀O₁₃ | [1] |

| Molecular Weight | 1085.18 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetonitrile. Limited solubility in aqueous solutions. | [2] |

HPLC Analysis Protocol

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound.

Experimental Protocol

1. Instrumentation and Columns:

-

A standard HPLC or UHPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Recommended Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is a suitable starting point.

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water. The choice of acidifier can influence peak shape and mass spectrometry compatibility.

-

Mobile Phase B: 0.1% TFA or FA in acetonitrile.

-

All solvents should be of HPLC grade or higher and filtered through a 0.22 µm membrane filter before use.

3. Chromatographic Conditions: A gradient elution is necessary to achieve good separation of this compound from potential impurities and degradation products.

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 330 nm |

| Gradient Program: | |

| Time (min) | % Mobile Phase B |

| 0 | 30 |

| 20 | 95 |

| 25 | 95 |

| 26 | 30 |

| 30 | 30 |

4. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable organic solvent such as DMSO or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase composition (e.g., 30% Mobile Phase B) to the desired working concentration (e.g., 50-100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention time and purity of a this compound sample under the specified HPLC conditions.

| Analyte | Expected Retention Time (min) | Purity (%) |

| This compound | ~15 - 18 | >95 |

Mass Spectrometry Analysis Protocol

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is essential for the unambiguous identification and structural characterization of this compound.

Experimental Protocol

1. Instrumentation:

-

A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

The mass spectrometer should be coupled to an HPLC or UHPLC system.

2. Ionization Source:

-

Electrospray Ionization (ESI): Operated in positive ion mode is typically suitable for this class of compounds.

3. Mass Spectrometry Parameters: The following are starting parameters that may require optimization based on the specific instrument used.

| Parameter | Setting |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 30 - 50 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |

| Desolvation Temperature | 350 - 450 °C |

| Mass Range (Full Scan) | m/z 100 - 2000 |

| Collision Energy (MS/MS) | 20 - 40 eV (for fragmentation) |

4. Data Acquisition and Analysis:

-

Acquire data in both full scan mode for accurate mass determination and tandem MS (MS/MS) mode for structural elucidation.

-

The expected protonated molecule [M+H]⁺ for this compound is at m/z 1086.19.

-

Fragmentation analysis (MS/MS) can confirm the identity of the molecule by observing characteristic fragment ions corresponding to the linker and the DUBA payload.

Data Presentation

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 1086.19 | To be determined experimentally |

| [M+Na]⁺ | 1108.17 | To be determined experimentally |

Experimental Workflow Diagram

Caption: Workflow for HPLC and MS analysis of this compound.

Signaling Pathway and Logical Relationships

The analytical workflow for this compound is a logical sequence of steps designed to ensure the identity, purity, and quantity of the drug-linker conjugate. This is crucial for its subsequent use in the manufacturing of ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute that is directly influenced by the purity of the drug-linker.

Caption: Logical flow from synthesis to ADC conjugation and characterization.

Conclusion

The protocols outlined in these application notes provide a robust framework for the analytical characterization of this compound. The combination of HPLC for purity and quantification, and high-resolution mass spectrometry for identity and structural confirmation, ensures a comprehensive understanding of this critical ADC component. Adherence to these or similar validated methods is essential for the successful development of safe and effective antibody-drug conjugates.

References

Best Practices for Handling and Storing Desmethyl Vc-seco-DUBA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Vc-seco-DUBA is a key component in the development of Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic drug-linker. It comprises a cleavable valine-citrulline (Vc) linker attached to a seco-duocarmycin (seco-DUBA) payload, a DNA alkylating agent.[1][2] The Vc linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][3] This targeted release mechanism ensures that the highly potent DUBA payload is activated primarily within cancer cells, minimizing systemic toxicity.[2][3]

Given the high cytotoxicity of the duocarmycin payload, stringent adherence to proper handling and storage protocols is imperative to ensure the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel. These application notes provide detailed protocols and best practices for the handling and storage of this compound.

Quantitative Data Summary

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years[4] | Protect from light. |

| In Solvent (Stock Solution) | -80°C | 6 months to 1 year[4][5] | Protect from light, store under nitrogen.[5] Avoid repeated freeze-thaw cycles. |

Solubility

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (75.09 mM)[5] | Ultrasonic agitation may be required.[5] Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened container of DMSO.[5] |

Experimental Protocols

Safe Handling Protocol

This compound contains a highly potent cytotoxic payload and must be handled with extreme caution in a controlled laboratory environment.

-

Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. For weighing and initial reconstitution of the powder, a containment ventilated enclosure (CVE) or an isolator is recommended.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

-

Eye Protection: ANSI-rated safety glasses or goggles are mandatory.

-

Respiratory Protection: For operations with a higher risk of aerosol generation (e.g., weighing powder outside of a CVE), a fit-tested N95 or higher-level respirator should be used.

-

-

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of bleach followed by a neutralizing agent (e.g., sodium thiosulfate) or a commercially available deactivating solution is recommended.

-

Waste Disposal: All contaminated materials, including pipette tips, tubes, gloves, and lab coats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Reconstitution Protocol

This protocol describes the preparation of a stock solution of this compound.

-

Preparation: Before starting, ensure all necessary PPE is worn and the work area (chemical fume hood) is properly prepared and decontaminated.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of compound in the vial.

-

Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief warming to 37°C can aid dissolution.[6]

-

Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Short-Term Storage Protocol (Working Solutions)

For immediate use in experiments, working solutions can be prepared by diluting the stock solution.

-

Dilution: Dilute the -80°C stock solution to the desired working concentration using an appropriate buffer or cell culture medium.

-

Storage: If not used immediately, store the working solution on ice and protected from light. It is recommended to prepare fresh working solutions for each experiment. For storage up to one month, -20°C can be used, though -80°C is preferable for longer durations.[6]

Long-Term Storage Protocol (Stock Solutions)

For long-term storage, follow these guidelines to maintain the integrity of the stock solution.

-

Storage Conditions: Store the aliquoted stock solutions in a -80°C freezer.[4][5]

-

Light Protection: Ensure the vials are protected from light.

-

Inert Atmosphere: For maximum stability, storing under a nitrogen atmosphere is recommended.[5]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Visualizations

Experimental Workflow for Reconstitution and Storage

Caption: Workflow for Reconstitution and Storage of this compound.

Signaling Pathway: Mechanism of Action

Caption: Mechanism of Action of an ADC with this compound Payload.

References

Application Notes and Protocols: Desmethyl Vc-seco-DUBA in HER2-Positive Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Desmethyl Vc-seco-DUBA, a potent linker-payload combination, in the context of HER2-positive breast cancer research. The information is centered around the well-documented antibody-drug conjugate (ADC), SYD985 (trastuzumab duocarmazine), which utilizes this specific technology.

Introduction

This compound is a critical component in the development of next-generation antibody-drug conjugates targeting HER2-expressing cancers. It consists of a cleavable linker, Desmethyl Vc-seco (valine-citrulline), and a highly potent DNA alkylating agent, DUBA (a duocarmycin derivative)[1]. This system is designed for targeted delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity. In HER2-positive breast cancer, the monoclonal antibody trastuzumab is used to selectively target the HER2 receptor, which is overexpressed on the surface of cancer cells.

Mechanism of Action

The ADC SYD985, which incorporates this compound, functions through a multi-step process. Upon administration, the trastuzumab component of the ADC binds to the HER2 receptor on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the valine-citrulline linker[2]. This cleavage releases the active payload, seco-DUBA. The highly potent seco-DUBA then alkylates DNA, leading to DNA damage and ultimately apoptotic cell death[3][4].

A key feature of the this compound system is its ability to induce a "bystander effect"[2][5][6]. The released seco-DUBA payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those with low or no HER2 expression. This is particularly advantageous in treating heterogeneous tumors.

Signaling Pathways